
Benzeneacetamide, N-((4'-hydroxy(1,1'-biphenyl)-3-yl)methyl)-3-(2-(((2R)-2-hydroxy-2-(4-hydroxy-3-((methylsulfonyl)amino)phenyl)ethyl)amino)-2-methylpropyl)-
Overview
Description
The compound “Benzeneacetamide, N-((4'-hydroxy(1,1'-biphenyl)-3-yl)methyl)-3-(2-(((2R)-2-hydroxy-2-(4-hydroxy-3-((methylsulfonyl)amino)phenyl)ethyl)amino)-2-methylpropyl)-” is a highly specialized benzeneacetamide derivative with a complex structure. Its core consists of a benzene ring linked to an acetamide group, modified with multiple substituents:
- A branched alkyl chain at the 3-position of the benzene ring, featuring stereospecific hydroxyl groups (2R configuration), a methylsulfonylamino group, and a tertiary amine.
Chemical Reactions Analysis
PF-00610355 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
- Drug Discovery and Development
-
Anticancer Activity
- Recent studies have indicated that benzeneacetamide derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, certain derivatives have been shown to inhibit carbonic anhydrase IX, which is overexpressed in various cancers, leading to reduced tumor proliferation and increased apoptosis in cancer cell lines .
-
Antimicrobial Properties
- The compound has also demonstrated significant antimicrobial activity against various pathogens. In vitro studies have reported enhanced efficacy against Mycobacterium tuberculosis, suggesting its potential as a treatment for tuberculosis when used alongside existing antibiotics.
- Enzyme Inhibition
Case Study 1: Anticancer Mechanism
A study conducted by Mohamed T. M. Nemr et al. investigated the anticancer effects of benzeneacetamide derivatives on breast cancer cell lines (MDA-MB-231). The derivatives were found to induce apoptosis significantly more than control treatments, highlighting their potential as cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
In a separate research project, benzeneacetamide derivatives were tested against Mycobacterium tuberculosis. The results showed that certain modifications to the benzeneacetamide structure could enhance its effectiveness in killing bacteria by synergizing with standard treatments .
Mechanism of Action
PF-00610355 exerts its effects by binding to beta-2 adrenoreceptors in the lungs. This binding activates the receptor, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation. The sulfonamide agonist headgroup plays a crucial role in the compound’s high levels of intrinsic crystallinity and its ability to support a zwitterionic form in the solid state .
Comparison with Similar Compounds
Structural and Functional Analogues
U69,593 (Benzeneacetamide Derivative)
- Structure : N-methyl-N-(7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl)-benzeneacetamide.
- Key Features : Spirocyclic backbone with a pyrrolidinyl group.
- Activity: Known as a κ-opioid receptor agonist, used in receptor-binding assays .
- Comparison: Unlike the target compound, U69,593 lacks hydroxyl and methylsulfonyl groups but shares the acetamide core. Its spirocyclic structure may enhance metabolic stability, whereas the target compound’s polar substituents (e.g., hydroxyl, methylsulfonylamino) could improve solubility or target specificity.
Suvecaltamide Hydrochloride
- Structure : 4-isopropyl-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]benzeneacetamide hydrochloride.
- Key Features : Trifluoroethoxy pyridine and isopropyl groups.
- Activity : Approved for essential tremor, likely due to CNS penetration modulated by the trifluoroethoxy group .
- Comparison: The target compound’s biphenyl and methylsulfonylamino groups may reduce blood-brain barrier permeability compared to Suvecaltamide but enhance interactions with peripheral targets.
Phenacemide (N-(Aminocarbonyl)benzeneacetamide)
- Structure : Benzeneacetamide with a urea substituent.
- Activity : Anticonvulsant, acting via modulation of voltage-gated ion channels .
Physicochemical and Environmental Analogues
Benzeneacetamide, N,N-dimethyl-
- Structure : Simple dimethylated derivative.
- Context : Detected as an environmental pollutant in GC-MS analyses .
- Comparison : The dimethyl group increases lipophilicity, contrasting with the target compound’s polar substituents, which likely reduce environmental persistence but may complicate synthetic routes.
Benzeneacetamide (Parent Compound)
- Structure : Unsubstituted benzeneacetamide.
- Activity : Identified in antioxidant extracts but with minimal bioactivity compared to derivatives .
- Comparison : Highlights the necessity of substituents for target engagement; the parent compound’s simplicity limits therapeutic utility.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Complexity vs. Bioactivity : Derivatives like Suvecaltamide and U69,593 demonstrate that increasing structural complexity correlates with enhanced target specificity (e.g., CNS vs. peripheral targets) .
- Role of Polar Groups: Hydroxyl and methylsulfonylamino groups in the target compound may improve solubility but could limit membrane permeability compared to lipophilic analogues like U69,593.
- Synthetic Challenges : The biphenyl and stereospecific hydroxy groups in the target compound likely require multi-step synthesis, contrasting with simpler derivatives (e.g., Phenacemide) .
Biological Activity
Benzeneacetamide derivatives have garnered attention in medicinal chemistry for their diverse biological activities. The specific compound under consideration, Benzeneacetamide, N-((4'-hydroxy(1,1'-biphenyl)-3-yl)methyl)-3-(2-(((2R)-2-hydroxy-2-(4-hydroxy-3-((methylsulfonyl)amino)phenyl)ethyl)amino)-2-methylpropyl)-), is a complex structure that may exhibit multiple pharmacological properties, including antibacterial, anti-inflammatory, and potential neuroprotective effects.
Chemical Structure
The compound is characterized by a biphenyl moiety linked to a benzeneacetamide structure, along with several hydroxyl and amino functional groups that may influence its biological activity. This complexity suggests a potential for multi-target interactions.
Biological Activity Overview
The biological activity of benzeneacetamide derivatives has been explored through various studies. Key findings include:
-
Antibacterial Activity :
- Studies indicate that benzeneacetamide derivatives can exhibit significant antibacterial properties. For instance, the introduction of a biphenyl group has been shown to enhance activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL .
-
Cholinesterase Inhibition :
- Some benzamide derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating potent activity. For example, certain compounds displayed IC50 values of 1.57 μM for AChE and 2.85 μM for BuChE, suggesting potential applications in treating Alzheimer's disease .
- Cytotoxicity :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the biphenyl and benzene rings significantly affect the biological potency of these compounds:
Modification | Effect on Activity |
---|---|
C-4' Methyl Substitution | 2-fold improvement in antibacterial activity |
C-5' Methyl Substitution | Detrimental to activity |
C-6' Methyl Substitution | Optimal position for enhancing activity |
These findings suggest that careful structural modifications can lead to enhanced biological efficacy.
Case Studies
Several case studies have highlighted the potential of benzeneacetamide derivatives:
- Antibacterial Efficacy :
- Neuroprotective Potential :
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can reaction efficiency be optimized?
- Methodology :
- The synthesis typically involves multi-step organic reactions, including amidation, sulfonylation, and stereoselective coupling. For example, amidation of intermediates like 4-hydroxybiphenyl derivatives with activated carbonyl groups (e.g., acyl chlorides) under anhydrous conditions is critical .
- Optimization strategies:
- Use reflux conditions in ethanol or dichloromethane to improve reaction rates .
- Monitor reaction progress via thin-layer chromatography (TLC) to ensure intermediate purity .
- Purify intermediates via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Methodology :
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry, particularly for hydroxyl and sulfonamide groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z 249.3287 for related derivatives ).
- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for amides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Study : Conflicting reports on enzyme inhibition (e.g., carbonic anhydrase vs. kinase targets) may arise from assay conditions or impurity interference.
- Solutions :
- Reproduce assays under standardized conditions (pH 7.4 buffer, 37°C) .
- Use HPLC (C18 column, acetonitrile/water mobile phase) to verify compound purity (>98%) before testing .
- Perform dose-response curves to validate IC50 values statistically .
Q. What computational strategies predict the compound’s structure-activity relationships (SAR)?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., sulfonamide binding to carbonic anhydrase’s zinc center) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., methylsulfonyl groups) with reactivity .
- MD simulations : Assess stability of the (2R)-stereochemistry in aqueous environments .
Q. How does stereochemical integrity impact synthesis and bioactivity?
- Experimental Design :
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol eluent) to confirm (2R)-configuration .
- Comparative bioassays : Test enantiomers separately against targets (e.g., hydroxy-substituted receptors) to quantify stereospecific activity .
- Synthetic control : Use chiral catalysts (e.g., BINOL-derived ligands) during asymmetric synthesis steps .
Q. What are the stability challenges for this compound under physiological conditions?
- Methodology :
- pH stability studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours, then analyze degradation via LC-MS .
- Light sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation (e.g., λmax shifts >10 nm) .
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures and optimize storage conditions .
Properties
IUPAC Name |
2-[3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]-2-methylpropyl]phenyl]-N-[[3-(4-hydroxyphenyl)phenyl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O6S/c1-34(2,36-22-32(40)28-12-15-31(39)30(19-28)37-44(3,42)43)20-24-7-4-6-23(16-24)18-33(41)35-21-25-8-5-9-27(17-25)26-10-13-29(38)14-11-26/h4-17,19,32,36-40H,18,20-22H2,1-3H3,(H,35,41)/t32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHDIMUXXABSSO-YTTGMZPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC(=C1)CC(=O)NCC2=CC(=CC=C2)C3=CC=C(C=C3)O)NCC(C4=CC(=C(C=C4)O)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=CC(=C1)CC(=O)NCC2=CC(=CC=C2)C3=CC=C(C=C3)O)NC[C@@H](C4=CC(=C(C=C4)O)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501099960 | |
Record name | N-[(4′-Hydroxy[1,1′-biphenyl]-3-yl)methyl]-3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-2-methylpropyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501099960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862541-45-5 | |
Record name | N-[(4′-Hydroxy[1,1′-biphenyl]-3-yl)methyl]-3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-2-methylpropyl]benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862541-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-00610355 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862541455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-00610355 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11871 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[(4′-Hydroxy[1,1′-biphenyl]-3-yl)methyl]-3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-2-methylpropyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501099960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-00610355 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH5SMU97AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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